molecular formula C15H34N2 B3029147 N-Dodecylpropane-1,3-diamine CAS No. 5538-95-4

N-Dodecylpropane-1,3-diamine

Cat. No. B3029147
CAS RN: 5538-95-4
M. Wt: 242.44 g/mol
InChI Key: XMMDVXFQGOEOKH-UHFFFAOYSA-N
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Description

N-Dodecylpropane-1,3-diamine is a surfactant and biocidal disinfectant that has been studied for its applications in various fields, including the separation of minerals and the analysis of dairy products for residual levels of biocides . It is a type of diamine, which are compounds characterized by having two amino groups and are important building blocks in the synthesis of agrochemicals, drugs, and organic materials .

Synthesis Analysis

The synthesis of N-Dodecylpropane-1,3-diamine and related diamines involves various strategies. One approach is the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, which allows for the formation of orthogonally protected diamines with different substitution patterns . Another method includes the reaction of nitro compounds with amines followed by reduction, as seen in the synthesis of trifluoro derivatives of propanediamine .

Molecular Structure Analysis

The molecular structure of N-Dodecylpropane-1,3-diamine and its derivatives can be complex, with potential for various isomers and conformations. For example, nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives exhibit different geometries, such as octahedral and square-planar, depending on the specific diamine ligand . Similarly, the crystal structure of cis-di-isothiocyanatobis(N-methylpropane-1,3-diamine)nickel(II) shows an octahedral coordination with cis thiocyanate groups .

Chemical Reactions Analysis

N-Dodecylpropane-1,3-diamine can participate in chemical reactions typical of amines, such as forming complexes with metals or reacting with acids. For instance, organoboron compounds have been synthesized by reacting 1,3-propanediamine derivatives with oxybis(diphenylborane) . Additionally, the protolytic and complexation properties of trifluoro derivatives of propanediamine have been studied, showing that the aliphatic amino group can be protonated while the aromatic amino group remains unprotonated even in strong acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Dodecylpropane-1,3-diamine are influenced by its structure and functional groups. As a surfactant, it has been shown to have excellent floatability and selectivity for quartz in the flotation separation process from hematite, with the ability to adsorb on quartz surfaces through electrostatic and hydrogen bonding interactions . In terms of its biocidal properties, a sensitive and reliable method using LC-MS/MS has been developed to quantify its residual levels in dairy products, indicating its potential for use in food safety applications .

Scientific Research Applications

  • Food Chemistry : Slimani et al. (2018) developed a method for quantifying residual levels of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products using liquid chromatography-tandem mass spectrometry. This method was validated and applied to accurately quantify the compound in various dairy products, highlighting its relevance in food safety and chemistry (Slimani et al., 2018).

  • Conservation of Historical Wood : A study by Koziróg et al. (2016) tested several active compounds, including N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, for their effectiveness in disinfecting and protecting historical wooden surfaces. This research contributes to the preservation of cultural heritage by providing methods to protect wood in historical buildings against microbial degradation (Koziróg et al., 2016).

  • Biodegradability Studies : Yingxue Li et al. (2011) used the carbon dioxide evolution test to determine the biodegradability of various flotation collectors, including N-dodecylpropane-1, 3-diamine. This study provides insights into the environmental impact and sustainability of these compounds (Yingxue Li et al., 2011).

  • Methane Hydrate Formation Kinetics : Du et al. (2014) conducted an experimental study on the effects of ionic surfactants, including N-dodecylpropane-1,3-diamine hydrochloride, on methane hydrate formation kinetics. This research is significant in the field of energy resources, particularly in understanding and optimizing methane hydrate formation (Du et al., 2014).

  • Detection in Industrial Formulations : Argente-García et al. (2016) developed a colorimetric composite device for determining N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in detergent industrial formulations. This method aids in the control and monitoring of this compound in various industries (Argente-García et al., 2016).

Safety And Hazards

N-Dodecylpropane-1,3-diamine is toxic if swallowed and causes severe skin burns and eye damage. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . Contact with skin and eyes should be avoided .

Future Directions

N-Dodecylpropane-1,3-diamine is a highly effective biocidal active substance applicable in a broad variety of disinfectant and preservative applications . The trend towards more sustainable products and processes, such as the use of natural-based raw materials, reduction of solvents, and increasing recycling of industrial water, enhances the risk of microbial deterioration. Hence, biocides like N-Dodecylpropane-1,3-diamine play an important role in safeguarding our current standard of living and realizing a more sustainable future .

properties

IUPAC Name

N'-dodecylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMDVXFQGOEOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048061
Record name N-Dodecylpropane-1,3-diamine
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Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Dodecylpropane-1,3-diamine

CAS RN

5538-95-4
Record name N-Dodecyl-1,3-propanediamine
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Record name Lauraminopropylamine
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Record name Laurylaminopropylamine
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Record name 1,3-Propanediamine, N1-dodecyl-
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Record name N-Dodecylpropane-1,3-diamine
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Record name N-dodecylpropane-1,3-diamine
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Record name LAURAMINOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
K Slimani, Y Pirotais, P Maris, JP Abjean… - Food chemistry, 2018 - Elsevier
A novel and reliable method to quantify residual levels of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products using ion-pairing reversed-phase liquid chromatography–…
Number of citations: 6 www.sciencedirect.com
A Argente-García, M Muñoz-Ortuño, C Molins-Legua… - Talanta, 2016 - Elsevier
A colorimetric composite device is proposed to determine the widely used biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (ADP).This sensing device is based on a film of 1,2…
Number of citations: 18 www.sciencedirect.com
A Hartwig, MAK Commission - books.publisso.de
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated N′-(3-aminopropyl)-N′-dodecylpropane-1, 3-diamine [2372…
Number of citations: 8 books.publisso.de
Y Li, G Mei, Y Zhu - 2011 5th International Conference on …, 2011 - ieeexplore.ieee.org
The carbon dioxide evolution test was used to determine the biodegradability of modified fatty amine flotation collectors in water. With sodium oleate as reference material, the …
Number of citations: 1 ieeexplore.ieee.org
A Mondin, S Bogialli, A Venzo, G Favaro, D Badocco… - Chemosphere, 2014 - Elsevier
The present paper reports the determination of the tri-amine N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (TA) present in a raw material called LONZABAC used to formulate …
Number of citations: 17 www.sciencedirect.com
S Schliemann, A Zahlten, A Krautheim… - Contact …, 2010 - Wiley Online Library
1 A. Argente-García, M. Muñoz-Ortuño, C. Molins-Legua, Y. Moliner-Martínez, P. Campíns-Falcó, A solid device based on doped hybrid composites for controlling the dosage of the …
Number of citations: 12 onlinelibrary.wiley.com
DJ Garza - 2023 - ohioopen.library.ohio.edu
OHIO Open Library - Student Research and Creative Activity Expo: Interfacial tension and critical micelle concentration (CMC) of N-Dodecylpropane-1,3-diamine (DPDA) in dodecane-water …
Number of citations: 0 ohioopen.library.ohio.edu
P Nowicka-Krawczyk, R Olszyñski, A Koziróg… - XVI, 2014 - researchgate.net
Aerial cyanobacteria and algae commonly colonize building constructions, and forms phototrophic biofilms. Biofilms are able to grow in all climate zones and coat all kinds of artificial …
Number of citations: 1 www.researchgate.net
S Garg, L Wang, PM Schenk - Separation and Purification Technology, 2015 - Elsevier
Harvesting of oleaginous marine microalgae by dewatering is an important step for cost-effective algal biomass feedstock production. This paper reports separation of marine …
Number of citations: 38 www.sciencedirect.com
J Du, H Li, L Wang - Advanced Powder Technology, 2014 - Elsevier
This paper reports an experimental study of the kinetics of methane hydrate formation in the presence of ionic surfactants with equal carbon chain length, such as sodium dodecyl …
Number of citations: 69 www.sciencedirect.com

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